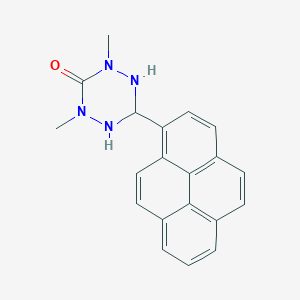
2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one is a complex organic compound that features a pyrene moiety attached to a tetrazinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one typically involves the reaction of pyrene derivatives with tetrazinanone precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one exerts its effects involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the tetrazinanone ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N1,N2-bis[2,4-dimethyl-6-(4-(tert-butyl)phenyl)(phenyl)methyl]acenaphthylene-1,2-diimino-κ2 N, N′-dibromido-nickel(II)
- 1,1′-(methane-1,1-diyl)bis(3-methyl-1)
Uniqueness
2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one is unique due to its combination of a pyrene moiety and a tetrazinanone ring. This structure imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
674796-32-8 |
|---|---|
Fórmula molecular |
C20H18N4O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-pyren-1-yl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C20H18N4O/c1-23-20(25)24(2)22-19(21-23)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11,19,21-22H,1-2H3 |
Clave InChI |
AHXSPGLQSJMDKL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(NC(N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



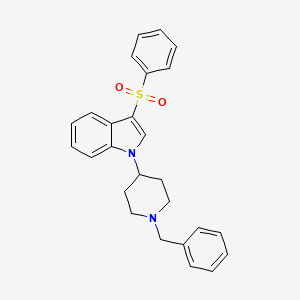

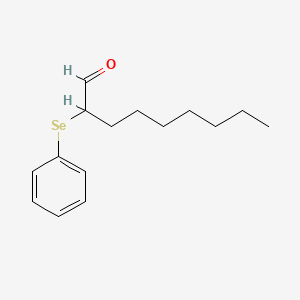
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
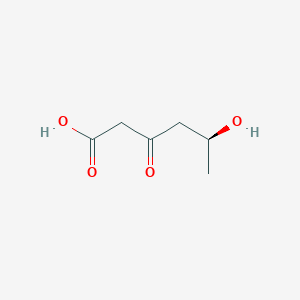
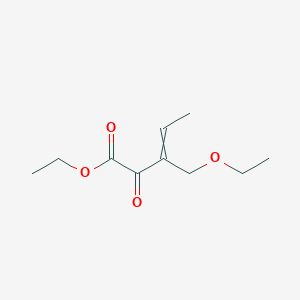
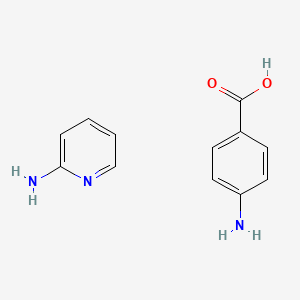
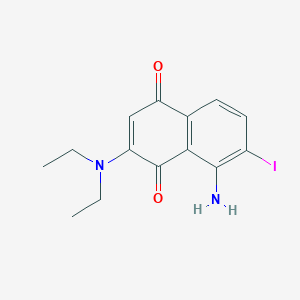

![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)

